Mycophenolate mofetil hydrochloride is a prodrug of mycophenolic acid, classified as a reversible inhibitor of inosine monophosphate dehydrogenase. It is primarily used in conjunction with other immunosuppressive agents such as cyclosporine and corticosteroids to prevent organ rejection following liver, kidney, and heart transplants. The compound was developed to reduce the gastrointestinal side effects associated with the use of mycophenolic acid alone and was approved by the FDA in 1995 for transplant prophylaxis. It has also been evaluated for treating autoimmune diseases like lupus nephritis .
The synthesis of mycophenolate mofetil hydrochloride has been documented through various methods:
The molecular formula of mycophenolate mofetil hydrochloride is , with a molecular weight of approximately 469.96 g/mol. The compound features a morpholinoethyl group attached to the mycophenolic acid backbone, which enhances its bioavailability and reduces gastrointestinal side effects compared to its parent compound.
The presence of hydroxyl and methoxy groups contributes to its solubility and stability in biological systems .
Mycophenolate mofetil undergoes various chemical reactions that are crucial for its pharmacological activity:
The primary mechanism by which mycophenolate mofetil exerts its immunosuppressive effects is through inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo purine synthesis pathway. By inhibiting IMPDH:
This selectivity makes it effective in preventing allograft rejection without the nephrotoxicity associated with other immunosuppressants like calcineurin inhibitors .
Mycophenolate mofetil hydrochloride exhibits several important physical and chemical properties:
Mycophenolate mofetil hydrochloride has several significant applications:
Mycophenolate mofetil hydrochloride is the hydrochloride salt form of mycophenolate mofetil, a semi-synthetic immunosuppressive prodrug. Its systematic IUPAC name is 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate hydrochloride (as per European Pharmacopoeia) or alternatively 2-Morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate hydrochloride (as per United States Pharmacopeia) [7]. The compound has a molecular formula of C₂₃H₃₁NO₇·HCl and a molecular weight of 469.97 g/mol (free base: 433.49 g/mol; HCl: 36.46 g/mol) [1] [7].
The core structure consists of:
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₃₁NO₇·HCl |
Molecular Weight | 469.97 g/mol |
Appearance | White to off-white crystalline powder |
Solubility | Soluble in water (>50 mg/mL); freely soluble in methanol, ethanol; insoluble in hexane |
pKa Values | Phenolic hydroxyl: ~8.5; Morpholinium ion: ~5.6 |
SMILES Notation | O=C(OCCN1CCOCC1)CC/C(C)=C/CC2=C(O)C3=C(COC3=O)C(C)=C2OC.Cl |
Spectral Signatures | Characteristic FTIR: 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (ketone C=O) |
The hydrochloride salt enhances water solubility compared to the free base, facilitating pharmaceutical formulation. The (E)-configuration of the 4-methylhex-4-enoate side chain is essential for biological activity, as geometric isomerization reduces immunosuppressive potency [1] [4] [7].
The synthesis of mycophenolate mofetil hydrochloride involves esterification of mycophenolic acid (MPA) with 2-morpholinoethanol, followed by hydrochloride salt formation. MPA is sourced from fermentation of Penicillium brevicompactum or related fungi, followed by purification via crystallization [2] [4].
Key Synthetic Steps:
Table 2: Process Parameters for Industrial Synthesis
Parameter | Optimized Condition | Purpose |
---|---|---|
Solvent System | Toluene or o-xylene | High boiling point for azeotropic drying |
Catalyst | p-Toluenesulfonic acid (0.1 eq) | Acid catalysis without metal contamination |
Temperature | 110–120°C (reflux) | Efficient water removal |
Reaction Time | 8–12 hours | >98% conversion monitoring by HPLC |
Crystallization Solvent | Methanol/water (4:1 v/v) | Remove unreacted MPA and polar impurities |
Yield | 85–92% (after recrystallization) |
Patent WO2009084008A1 details a process using citric acid to chelate metal ions during synthesis, minimizing oxidative degradation. The final product is lyophilized to ensure stability and water content <0.5% [2].
Mycophenolate mofetil hydrochloride is susceptible to hydrolytic, oxidative, and photolytic degradation, necessitating stringent storage conditions (2–8°C, protected from light and moisture) [1] [5].
Primary Degradation Pathways:
Table 3: Major Degradation Products and Conditions
Degradation Pathway | Conditions | Primary Degradants | Detection Method |
---|---|---|---|
Hydrolysis | pH 1.0, 70°C, 24h | Mycophenolic acid (MPA), 2-morpholinoethanol | HPLC, UV at 254 nm |
Oxidation | 3% H₂O₂, 80°C, 8h | 7-Hydroxy-mycophenolate, epoxide derivatives | LC-MS/MS |
Photolysis | UV 365 nm, 25°C, 48h | (Z)-Isomer, decarboxylated mycophenolate | Chiral HPLC |
Forced degradation studies show that solid-state stability exceeds solution stability. Lyophilized formulations retain >95% potency after 24 months at 25°C when packaged with desiccants and oxygen scavengers [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3